molecular formula C16H32O2S B11965266 Acetic acid, (dodecylthio)-, ethyl ester CAS No. 88591-31-5

Acetic acid, (dodecylthio)-, ethyl ester

Cat. No.: B11965266
CAS No.: 88591-31-5
M. Wt: 288.5 g/mol
InChI Key: UTAUTWBWOHOFPW-UHFFFAOYSA-N
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Description

Acetic acid, (dodecylthio)-, ethyl ester is an organic compound that belongs to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings This particular ester is formed by the reaction of acetic acid with dodecylthiol and ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (dodecylthio)-, ethyl ester typically involves the esterification reaction between acetic acid, dodecylthiol, and ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction can be represented as follows:

CH3COOH+C12H25SH+C2H5OHCH3COOC2H5+H2O\text{CH}_3\text{COOH} + \text{C}_{12}\text{H}_{25}\text{SH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{COO}\text{C}_2\text{H}_5 + \text{H}_2\text{O} CH3​COOH+C12​H25​SH+C2​H5​OH→CH3​COOC2​H5​+H2​O

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (dodecylthio)-, ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and alcohol in the presence of water and an acid or base catalyst.

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Acetic acid and ethanol.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted esters.

Scientific Research Applications

Acetic acid, (dodecylthio)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

    Industry: Used in the production of fragrances, flavorings, and as a plasticizer in polymer industries.

Mechanism of Action

The mechanism by which acetic acid, (dodecylthio)-, ethyl ester exerts its effects depends on the specific application. In antimicrobial studies, it is believed to disrupt microbial cell membranes due to its amphiphilic nature. In drug delivery, it forms micelles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with similar solvent properties but lacks the thioether group.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings.

    Dodecyl acetate: Similar long-chain ester but without the thioether group.

Uniqueness

Acetic acid, (dodecylthio)-, ethyl ester is unique due to the presence of the thioether group, which imparts distinct chemical properties such as increased hydrophobicity and potential for oxidation to sulfoxides or sulfones. This makes it particularly useful in applications requiring amphiphilic molecules or specific reactivity.

Properties

CAS No.

88591-31-5

Molecular Formula

C16H32O2S

Molecular Weight

288.5 g/mol

IUPAC Name

ethyl 2-dodecylsulfanylacetate

InChI

InChI=1S/C16H32O2S/c1-3-5-6-7-8-9-10-11-12-13-14-19-15-16(17)18-4-2/h3-15H2,1-2H3

InChI Key

UTAUTWBWOHOFPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCC(=O)OCC

Origin of Product

United States

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